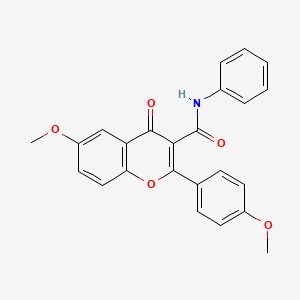

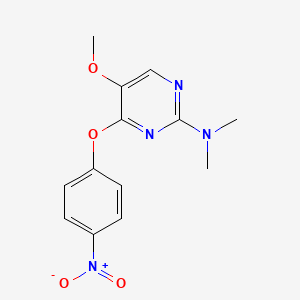

![molecular formula C22H26N2O4 B3134956 Ethyl 2-{2-[4-(4-methoxyphenyl)piperazino]acetyl}benzenecarboxylate CAS No. 400085-14-5](/img/structure/B3134956.png)

Ethyl 2-{2-[4-(4-methoxyphenyl)piperazino]acetyl}benzenecarboxylate

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for Ethyl 2-{2-[4-(4-methoxyphenyl)piperazino]acetyl}benzenecarboxylate are not found, there are general methods for the synthesis of piperazine derivatives, which this compound is a part of . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The specific molecular structure analysis of this compound is not available from the search results .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available from the search results .Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not available from the search results .Applications De Recherche Scientifique

Piperazine Derivatives in Therapeutic Research

Piperazine cores are integral to various therapeutic agents with applications spanning from antipsychotics to antihistamines and beyond. The flexibility of the piperazine ring allows for the development of compounds with a wide range of biological activities. Specifically, arylcycloalkylamines, which include phenyl piperidines and piperazines, have been identified as key pharmacophoric groups in several antipsychotic agents. These compounds demonstrate how modifications to the substitution pattern on the piperazine nucleus significantly influence the medicinal potential of the resultant molecules. This flexibility indicates the potential for compounds like Ethyl 2-{2-[4-(4-methoxyphenyl)piperazino]acetyl}benzenecarboxylate to be tailored for specific therapeutic applications, highlighting the importance of such structures in drug discovery and development (Sikazwe et al., 2009).

Applications in Cancer Research

Piperazine derivatives also show promise in cancer research, where their structural diversity allows for the exploration of novel therapeutic strategies. The search for anticancer drugs with high tumor specificity and minimal toxicity to normal cells is a critical area of study. Compounds with piperazine components have been investigated for their potential to induce apoptotic cell death in cancer cell lines while sparing healthy cells, offering a pathway to more targeted and less harmful cancer treatments. This approach to drug design underscores the potential utility of compounds like this compound in creating cancer therapies that minimize adverse effects on non-cancerous tissues (Sugita et al., 2017).

Insights from Patent Literature

The exploration of piperazine derivatives in patent literature further illustrates the broad interest in utilizing this scaffold for various therapeutic purposes. Piperazine-based molecules have been explored for their CNS activity, anticancer properties, cardio-protective effects, antiviral capabilities, and more. The recognition of piperazine's versatility in drug design is evident, with research pointing to its potential as a flexible building block for discovering drug-like entities for a multitude of diseases. This widespread investigational focus suggests a fertile ground for the development of new therapeutic agents incorporating structures akin to this compound, reinforcing the value of such compounds in medicinal chemistry (Rathi et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-3-28-22(26)20-7-5-4-6-19(20)21(25)16-23-12-14-24(15-13-23)17-8-10-18(27-2)11-9-17/h4-11H,3,12-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTCELKWQQZALM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B3134882.png)

![2-propynyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate](/img/structure/B3134884.png)

![3-pyridinyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate](/img/structure/B3134890.png)

![N-(4-chlorophenyl)-N'-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}-N-isopropylurea](/img/structure/B3134893.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2-pyridinylmethyl)urea](/img/structure/B3134910.png)

![3-pyridinylmethyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B3134925.png)

![Methyl 3-{[(4-nitrobenzyl)oxy]imino}-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B3134944.png)

![4-Chloro-N-[(E)-(hydroxyamino)methylideneamino]benzamide](/img/structure/B3134950.png)

![N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B3134985.png)